5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride is a crucial intermediate in the synthesis of Indacaterol, a pharmaceutical compound. [ [], [] ] Indacaterol is primarily known for its bronchodilatory effects and is utilized in the treatment of Chronic Obstructive Pulmonary Disease (COPD). [ [], [], [] ] The development of efficient and cost-effective synthetic pathways for this compound is essential due to its role as a key building block for Indacaterol.
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 225.76 g/mol. It is primarily utilized as an intermediate in organic synthesis and pharmaceutical applications, particularly in the development of medications for airway disorders. The compound is known by various synonyms, including 5,6-diethyl-2,3-dihydro-1H-inden-2-amine and Indacaterol Intermediate .
This compound falls under the category of amines and is classified as a hydrochloride salt. It is derived from indene and is related to several pharmaceutical agents, notably Indacaterol, which is used for treating chronic obstructive pulmonary disease (COPD) . Its synthesis involves multiple steps that transform simpler organic compounds into this more complex structure.
The synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride can be achieved through several methods. A notable method involves using ethylbenzene as a starting material. The process generally includes:
For instance, one efficient synthesis route reported involves using 2-aminoindan as a starting material, which is more readily available and cost-effective compared to other precursors .
The molecular structure of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride features a bicyclic indene framework with two ethyl groups attached at the 5 and 6 positions. The presence of the amine group at position 2 contributes to its reactivity and biological activity.
The compound's structural configuration allows it to interact with biological systems effectively, making it suitable for pharmaceutical applications.
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride can participate in various chemical reactions typical of amines and aromatic compounds. Key reactions include:
These reactions are essential for modifying the compound for specific applications in drug formulation or organic synthesis.
The mechanism of action for 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride primarily relates to its role as a pharmaceutical intermediate. In the context of airway disorder treatments:
The efficacy of this compound in therapeutic applications stems from its structural characteristics that facilitate interaction with biological targets.
Safety data indicates that the compound may pose hazards if ingested or if it comes into contact with skin . Proper safety protocols should be followed during handling.
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride serves several significant roles in scientific research:
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride (CAS 312753-53-0) is a bicyclic organic compound with the molecular formula C₁₃H₂₀ClN and a molecular weight of 225.76 g/mol [2] [5] [8]. The structure features an indane core (a fused benzene and cyclopentane ring), with an amine group at the 2-position and ethyl substituents at the 5- and 6-positions of the aromatic ring. The hydrochloride salt form enhances stability and water solubility compared to the free base (CAS 312753-70-1) [9]. The crystalline solid exhibits a high melting point exceeding 250°C and displays limited solubility in water but moderate solubility in polar organic solvents like dimethyl sulfoxide and methanol [2] [8].
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₃H₂₀ClN |
Molecular Weight | 225.76 g/mol |
CAS Registry Number | 312753-53-0 |
IUPAC Name | 5,6-diethyl-2,3-dihydro-1H-inden-2-amine; hydrochloride |
Melting Point | >250°C (dec.) |
Solubility | Slightly soluble in DMSO and methanol |
Hydrogen Bond Donors | 2 (NH₃⁺ and HCl) |
Canonical SMILES | CCC1=C(C=C2CC(CC2=C1)[NH3+])CC.[Cl-] |
Stereochemically, the 2-position amine creates a chiral center, though the compound is typically used as a racemate in synthesis. X-ray crystallography confirms the protonated amine forms an ionic bond with chloride, influencing crystal packing [8]. Nuclear magnetic resonance spectroscopy reveals characteristic signals for the ethyl groups (quartet at δ~2.6 ppm, triplet at δ~1.2 ppm) and indane methine protons (multiplet at δ~3.8 ppm) [8].
The compound emerged in the late 1990s during exploratory research into β₂-adrenergic receptor agonists for respiratory diseases. Initial synthetic routes relied on multi-step sequences starting from ethylbenzene derivatives or 2-aminoindan precursors, which suffered from low yields and cumbersome purifications [3] . A breakthrough came with the 2003 patent (US6933410B2), which disclosed a scalable five-step synthesis:
This route achieved an overall yield of 28–32%, significantly higher than previous methods (≤15%). The compound gained prominence as a critical intermediate for indacaterol—a long-acting bronchodilator approved in 2009 for chronic obstructive pulmonary disease. Its structural attributes, particularly the ethyl substitutions and amine group, were found essential for indacaterol’s receptor-binding affinity and metabolic stability [2] [6].
Table 2: Key Milestones in Development
Year | Milestone |
---|---|
1998 | Initial synthesis reported via low-yield routes |
2003 | Patent filed for optimized synthesis (US6933410B2) |
2005 | Adoption as primary intermediate for indacaterol |
2009 | Commercial use following indacaterol approval |
This compound serves as a versatile building block in drug synthesis. Its primary application is in producing indacaterol, where it undergoes reductive amination with 6-hydroxyquinolin-2-one derivatives to form the active pharmaceutical ingredient [2] [6]. The amine group acts as a nucleophile, enabling condensations with carbonyl compounds, while the aromatic ring facilitates electrophilic substitutions. Such reactivity allows derivatization into analogs for structure-activity relationship studies [8].
Commercial production occurs at multi-kilogram scales, with manufacturers like MillionPharm reporting capacities of 1,200 kg/month [6] [8]. The compound’s status as a high-value intermediate is reflected in pricing:
Table 3: Commercial Supplier Landscape
Supplier | Purity | Price (USD) | Package Size |
---|---|---|---|
Biosynth Carbosynth | >95% | $100 | 2 g |
Chemenu | 95%+ | $2,160 | 500 g |
AK Scientific | >95% | $410 | 1 g |
Beyond indacaterol, it is utilized in synthesizing quinolinone-based compounds and combination therapies with corticosteroids for airway disorders [2] [8]. Recent applications include investigating dopamine receptor ligands for neurological conditions, leveraging its rigid indane scaffold [9]. The compound exemplifies how strategic molecular design of intermediates streamlines drug development pipelines.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9